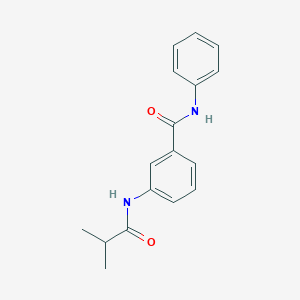
3-(isobutyrylamino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutyrylamino)-N-phenylbenzamide, also known as IBP, is a synthetic compound that belongs to the class of benzamides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(isobutyrylamino)-N-phenylbenzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 3-(isobutyrylamino)-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, 3-(isobutyrylamino)-N-phenylbenzamide may alter the expression of genes involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(isobutyrylamino)-N-phenylbenzamide can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. 3-(isobutyrylamino)-N-phenylbenzamide has also been shown to modulate the activity of GABA receptors, which are involved in regulating neurotransmission in the central nervous system. In addition, 3-(isobutyrylamino)-N-phenylbenzamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(isobutyrylamino)-N-phenylbenzamide for lab experiments is its high purity and yield, which makes it easy to work with. 3-(isobutyrylamino)-N-phenylbenzamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of 3-(isobutyrylamino)-N-phenylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, 3-(isobutyrylamino)-N-phenylbenzamide is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in biological systems.
Zukünftige Richtungen
There are several future directions for research on 3-(isobutyrylamino)-N-phenylbenzamide. One area of research is the development of 3-(isobutyrylamino)-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of 3-(isobutyrylamino)-N-phenylbenzamide on different cellular pathways and processes. Finally, further studies are needed to fully understand the mechanism of action of 3-(isobutyrylamino)-N-phenylbenzamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-(isobutyrylamino)-N-phenylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis of 3-(isobutyrylamino)-N-phenylbenzamide is relatively straightforward, and the compound has been shown to have various biochemical and physiological effects. Although there are some limitations to using 3-(isobutyrylamino)-N-phenylbenzamide in lab experiments, there are several future directions for research on this compound, which may lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 3-(isobutyrylamino)-N-phenylbenzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.
Wissenschaftliche Forschungsanwendungen
3-(isobutyrylamino)-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-(isobutyrylamino)-N-phenylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 3-(isobutyrylamino)-N-phenylbenzamide has been studied for its potential effects on the central nervous system, including its ability to modulate the activity of GABA receptors. In biochemistry, 3-(isobutyrylamino)-N-phenylbenzamide has been investigated for its potential role in regulating cellular processes such as apoptosis and autophagy.
Eigenschaften
IUPAC Name |
3-(2-methylpropanoylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)19-15-10-6-7-13(11-15)17(21)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSNMXGWLDQVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

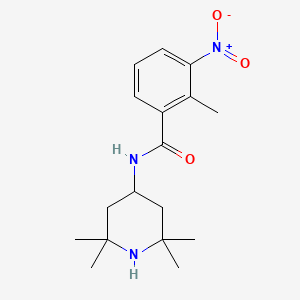
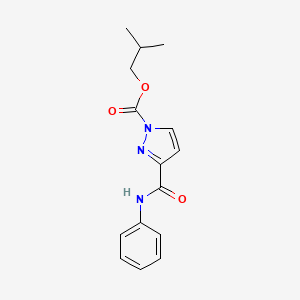
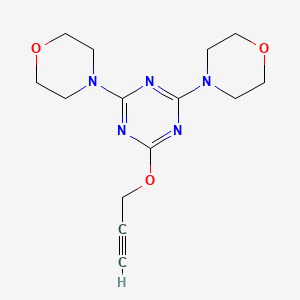

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)
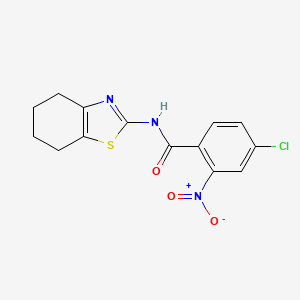
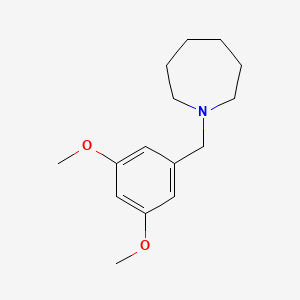
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)


